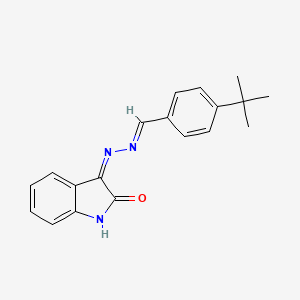![molecular formula C18H23ClN2O3 B6121165 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide, commonly known as CHP or α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and gained popularity in the 2010s as a recreational drug. However,
Mechanism of Action
The exact mechanism of action of CHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its stimulant effects.
Biochemical and Physiological Effects
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, hyperactivity, and agitation. CHP has been shown to have addictive properties, similar to other psychostimulants.
Advantages and Limitations for Lab Experiments
CHP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure. It has been used as a model compound to study the effects of other cathinones on the central nervous system. However, CHP has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which makes it challenging to use in lab experiments.
Future Directions
There are several future directions for research on CHP. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). CHP has been shown to increase focus and attention in animal studies. Another area of research is its potential as a treatment for depression. CHP has been found to increase the release of serotonin, which is a neurotransmitter that is often targeted in the treatment of depression. Finally, there is a need for more research on the long-term effects of CHP use, particularly on the brain and other organs.
Synthesis Methods
The synthesis of CHP involves the reaction of 1-phenyl-2-propanone with hydroxylamine hydrochloride to form the intermediate 1-phenyl-2-nitropropene. The reduction of this intermediate with lithium aluminum hydride produces 1-phenyl-2-amino-propane. The final step involves the condensation of this compound with pentanoic acid to form CHP.
Scientific Research Applications
CHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent psychostimulant, similar to other cathinones such as methcathinone and mephedrone. CHP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-2-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-12(2)8-16(22)18(24)20-15-10-17(23)21(11-15)7-6-13-4-3-5-14(19)9-13/h3-5,9,12,15H,6-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVZGGWEIKOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)
![2,2'-[1,5-naphthalenediylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B6121098.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)
![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)